3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid

ALK5 Kinase Inhibition ADME Optimization Scaffold Morphing

3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid (CAS 1781564-14-4) is a bicyclic heteroaromatic building block containing a carboxylic acid handle. Its core scaffold, pyrazolo[4,3-b]pyridine, is a less common regioisomer of the widely explored pyrazolo[3,4-b]pyridine family, offering distinct vectorial geometry for target engagement.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B11912491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C=CC(=N2)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-4-7-5(11-10-4)2-3-6(9-7)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
InChIKeyJZKKDADXPOJWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic Acid: Procurement and Differentiation Guide


3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid (CAS 1781564-14-4) is a bicyclic heteroaromatic building block containing a carboxylic acid handle . Its core scaffold, pyrazolo[4,3-b]pyridine, is a less common regioisomer of the widely explored pyrazolo[3,4-b]pyridine family, offering distinct vectorial geometry for target engagement [1]. This compound serves as a critical intermediate in the synthesis of ALK5 kinase inhibitors, where its 3-methyl substitution and [4,3-b] fusion pattern were crucial for improving ADME properties over quinoline-based leads [2]. It is supplied as a research chemical with typical purity specifications of 97% (HPLC) .

Why Generic 3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic Acid Substitutes Are Insufficient for ALK5-Focused Research


The position of the pyridine nitrogen atom in the fused ring system (the [4,3-b] versus [3,4-b] or [3,4-c] regioisomers) dictates both the compound's reactivity as a synthetic intermediate and its biological activity in final drug candidates [1]. In ALK5 inhibitor development, a scaffold morphing strategy from quinoline to a pyrazolo[4,3-b]pyridine core was necessary to overcome high in vitro clearance, a benefit not achievable with the pyrazolo[3,4-b]pyridine series [2]. Furthermore, the specific 3-methyl substitution is critical; in coordination chemistry, remote substitution patterns on the pyrazole ring have been shown to alter metal-binding stability constants by an order of magnitude, highlighting the non-interchangeable nature of these scaffolds [3]. Substituting the [4,3-b] core with the more common [3,4-b] isomer will result in a different spatial orientation of the key pyridyl nitrogen, fundamentally altering binding kinetics and pharmacological profiles.

Quantitative Evidence for Selecting 3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic Acid


Regioisomeric Advantage in ALK5 Inhibitor ADME Optimization

In a medicinal chemistry program targeting ALK5, a switch from a 4-substituted quinoline core to a pyrazolo[4,3-b]pyridine core was essential to improve pharmacokinetic properties. While the quinoline-based inhibitors exhibited high potency, they suffered from high in vitro clearance in both rat and human microsomes. The strategic shift to the pyrazolo[4,3-b]pyridine scaffold, for which 3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid is a key synthetic precursor, successfully mitigated this metabolic liability [1]. This improvement is a direct consequence of the specific [4,3-b] fusion pattern, which is structurally distinct from the [3,4-b] alternative.

ALK5 Kinase Inhibition ADME Optimization Scaffold Morphing

Predicted Physicochemical Differentiation from the [3,4-b] Regioisomer

The predicted lipophilicity of 3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid (LogP = 1.00) differs from that of its common regioisomer, 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1118787-14-6), which has a reported AlogP of 1.29 . This difference arises from the altered electronic distribution in the fused ring system. Additionally, the parent [4,3-b] scaffold has a predicted acidic pKa of approximately 1.03 , significantly lower than the typical carboxylic acid pKa of ~4.2 observed in simple analogs, indicating a unique electronic environment that impacts reactivity and solubility.

Physicochemical Properties LogP Regioisomer Comparison

Discriminating Coordination Chemistry: Isomer-Dependent Stability with Zinc(II)

A comparative study on fused pyrazolopyridine ligands demonstrated that the pyrazolo[4,3-b]pyridine backbone (HL1) forms structurally distinct metal-organic frameworks (MOFs) with zinc(II) compared to the pyrazolo[3,4-c]pyridine isomer (HL2). The resulting MOFs showed substantial changes in pore size and pore volume due to the subtle geometric change of the backbone pyridyl nitrogen position. Furthermore, for a series of N-arylated derivatives, the first stability constant for the L6 ligand with zinc(II) was an order of magnitude larger than for the other three isomers, showing how precise regioisomeric control dramatically improves binding strength [1].

Coordination Chemistry Stability Constant MOF Synthesis

Validated Purity Profile for Reproducible ALK5 Inhibitor Synthesis

Commercial sources for this specific compound consistently report a high level of purity, with a minimum specification of 97% (HPLC) , and some suppliers achieving NLT 98% under ISO certification . This level of purity is essential for the subsequent amide coupling reactions used to generate the ALK5 inhibitor library, where stoichiometric precision directly impacts yield and byproduct profile. In contrast, the closely related methyl ester analog (CAS 1033772-23-4) is typically offered at a lower purity tier, requiring additional purification before use in sensitive kinase assays .

Chemical Purity Quality Control Synthetic Intermediate

Differential Hydrogen Bonding Capacity: Carboxylic Acid vs. Ester

The target compound contains a free carboxylic acid, providing both a hydrogen bond donor (HBD) and acceptor, with a predicted polar surface area (PSA) of 90.65 Ų and two hydrogen bond donors . This is in contrast to its methyl ester derivative (PSA likely ~65-70 Ų, 0 HBDs). In the context of fragment-based drug design or PROTAC linker chemistry, the presence of a free acid allows for direct conjugation without deprotection steps, and the higher PSA contributes to improved aqueous solubility. For the ALK5 inhibitor program, this functional group was crucial for forming key interactions in the kinase hinge region after amide bond formation.

Hydrogen Bond Donor Solubility Fragment-Based Drug Design

Optimal Application Scenarios for 3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic Acid


Replication and Optimization of ALK5 Kinase Inhibitors

This compound is the definitive synthetic entry point for replicating the ALK5 inhibitor series reported by Sabat et al. (2017). The scaffold morphing strategy that resolved the microsomal clearance issue was specifically based on the pyrazolo[4,3-b]pyridine core. Using the regioisomeric 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid will lead to a different spatial orientation of the critical pyridine nitrogen, likely failing to reproduce the ADME improvement [1]. The high purity (≥97%) also ensures consistent amide coupling yields during library synthesis.

Construction of Regioisomerically Pure Metal-Organic Frameworks (MOFs)

For researchers designing zinc(II)-based MOFs or coordination polymers, the [4,3-b] fusion pattern is essential for achieving the specific pore architecture and stability reported in the literature. As demonstrated by Swarbrook et al., the geometric change from one regioisomer to another leads to substantial changes in pore size, pore volume, and CO2 uptake performance [2]. This compound's free carboxylic acid group provides a ready handle for further functionalization into isomeric chelating ligands L3-L6, where the [4,3-b] backbone can deliver an order-of-magnitude improvement in metal-binding stability compared to other isomers.

Fragment-Based Screening for Kinase Hinge Binders

As a fragment-sized molecule (MW 177.16) with a predicted LogP of 1.00 and PSA of 90.65 Ų, this compound fits within ideal fragment library parameters. Its specific [4,3-b] geometry offers a distinct vectorial presentation of the methyl and carboxylic acid groups for hinge-binding mimicry, a profile not achievable with the [3,4-b] isomer . This makes it a valuable scaffold for fragment-based drug discovery targeting kinases, where regioisomeric identity directly influences the binding mode detected by X-ray crystallography.

PROTAC Linker Chemistry Requiring a Carboxylic Acid Handle

The free carboxylic acid group is ideal for direct amide bond formation with amine-functionalized E3 ligase ligands, bypassing the need for ester hydrolysis. In PROTAC development, the correct selection of a pyrazolo[4,3-b]pyridine-based kinase ligand is crucial, as the orientation of the linker exit vector is determined by the fusion pattern [1]. Using the high-purity acid ensures that stoichiometry during parallel PROTAC synthesis is reliable, minimizing purification and maximizing screening data quality.

Quote Request

Request a Quote for 3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.